Methyl 5-methyl-1,2-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-1,2-thiazole-4-carboxylate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-1,2-thiazole-4-carboxylate can be synthesized through a one-pot reaction involving the condensation of 2-chloroacetylacetate with ammonium thiocyanate. This method avoids the traditional multi-step processes, resulting in higher yields and simpler operations . The reaction typically occurs under solvent-free conditions, which simplifies the process and reduces costs.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and higher throughput. The reaction conditions are optimized to maximize yield and minimize by-products, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,2-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-methyl-1,2-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1,2-thiazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and antifungal effects . The exact pathways and molecular targets depend on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole-5-carboxylic acid: Used as a reagent in the synthesis of other thiazole derivatives.
5-(2-hydroxyethyl)-4-methylthiazole: Known for its applications in drug synthesis.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Studied for its anticancer properties.
Uniqueness
Methyl 5-methyl-1,2-thiazole-4-carboxylate stands out due to its ease of synthesis, high yield, and versatile reactivity. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its importance in both research and industrial applications.
Properties
IUPAC Name |
methyl 5-methyl-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAYIYZXTGCGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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